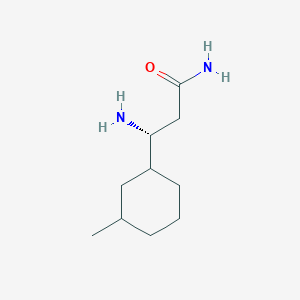
(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of receptor interaction and therapeutic applications. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has a unique structure characterized by an amino group attached to a propanamide backbone and a cyclohexyl moiety. Its molecular formula is C12H23N with a molar mass of approximately 183.32 g/mol. The compound typically appears as a colorless to light yellow liquid and has low water solubility (approximately 2.01 g/L at 20°C) .
Receptor Interactions
Research indicates that this compound may interact with various receptors, particularly G protein-coupled receptors (GPCRs). Such interactions are crucial for understanding its therapeutic potential in treating neurological disorders. Studies have shown that compounds with similar structures exhibit binding affinities to neuropeptide receptors, suggesting that this compound might also possess comparable properties .
Potential Therapeutic Applications
- Neurological Disorders : The compound's interaction with neurotransmitter receptors could indicate potential applications in treating conditions such as anxiety or depression.
- Anti-Cancer Activity : Preliminary studies have explored the cytotoxic effects of structurally related compounds on tumor cell lines, indicating a need for further investigation into the anti-cancer potential of this compound .
Case Study 1: Neurotransmitter Receptor Binding
A study examining the binding affinity of similar compounds to neuropeptide receptors revealed that modifications in the cyclohexyl structure significantly impacted receptor interaction profiles. This suggests that this compound could be optimized for enhanced receptor binding through structural modifications .
Case Study 2: Cytotoxicity Assessment
In vitro assays have demonstrated varying degrees of cytotoxicity among similar amide compounds against different human tumor cell lines. For instance, derivatives with specific structural features exhibited selective cytotoxicity, warranting further exploration of this compound in cancer research .
Table 1: Comparison of Biological Activities
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
UPLLTYOOPKHZBC-AMDVSUOASA-N |
Isomeric SMILES |
CC1CCCC(C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1CCCC(C1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















